2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl group attached to a naphthalene moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with 2-hydroxy-2-(naphthalen-1-yl)ethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological targets, while the naphthalene moiety can engage in π-π interactions. The chloro and fluoro substituents may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the naphthalene moiety.
2-chloro-6-fluoro-N-(2-hydroxy-2-phenylethyl)benzamide: Contains a phenyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-chloro-6-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide distinguishes it from similar compounds, potentially enhancing its interactions with biological targets and its overall chemical reactivity.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-15-9-4-10-16(21)18(15)19(24)22-11-17(23)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,17,23H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBBXVQJLLTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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